molecular formula C14H13N5OS B11105489 3-methyl-4-{(1Z)-1-[(2E)-(4-phenyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]ethyl}-1,2,5-oxadiazole

3-methyl-4-{(1Z)-1-[(2E)-(4-phenyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]ethyl}-1,2,5-oxadiazole

Cat. No.: B11105489
M. Wt: 299.35 g/mol
InChI Key: MBYSBXJUWJETPY-SXGWCWSVSA-N
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Description

3-METHYL-4-(1-{(Z)-2-[4-PHENYL-1,3-THIAZOL-2(3H)-YLIDEN]HYDRAZONO}ETHYL)-1,2,5-OXADIAZOLE is a complex organic compound that belongs to the class of oxadiazoles. This compound is characterized by its unique structure, which includes a thiazole ring, a phenyl group, and an oxadiazole ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-4-(1-{(Z)-2-[4-PHENYL-1,3-THIAZOL-2(3H)-YLIDEN]HYDRAZONO}ETHYL)-1,2,5-OXADIAZOLE typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable thioamide with a haloketone under basic conditions.

    Hydrazone Formation: The thiazole derivative is then reacted with hydrazine or a hydrazine derivative to form the hydrazone.

    Oxadiazole Ring Formation: The final step involves the cyclization of the hydrazone with an appropriate nitrile oxide to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the hydrazone moiety, converting it to the corresponding hydrazine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-METHYL-4-(1-{(Z)-2-[4-PHENYL-1,3-THIAZOL-2(3H)-YLIDEN]HYDRAZONO}ETHYL)-1,2,5-OXADIAZOLE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential anticancer properties due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-METHYL-4-(1-{(Z)-2-[4-PHENYL-1,3-THIAZOL-2(3H)-YLIDEN]HYDRAZONO}ETHYL)-1,2,5-OXADIAZOLE involves its interaction with various molecular targets:

    Enzyme Inhibition: It can inhibit enzymes such as kinases and proteases, which are involved in cell signaling and metabolism.

    DNA Intercalation: The compound can intercalate into DNA, disrupting the replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: It can induce the production of ROS, leading to oxidative stress and cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1,3-thiazole derivatives: These compounds share the thiazole ring and phenyl group but differ in other substituents.

    1,2,5-Oxadiazole derivatives: These compounds share the oxadiazole ring but have different substituents at other positions.

Uniqueness

3-METHYL-4-(1-{(Z)-2-[4-PHENYL-1,3-THIAZOL-2(3H)-YLIDEN]HYDRAZONO}ETHYL)-1,2,5-OXADIAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H13N5OS

Molecular Weight

299.35 g/mol

IUPAC Name

N-[(Z)-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylideneamino]-4-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C14H13N5OS/c1-9(13-10(2)18-20-19-13)16-17-14-15-12(8-21-14)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,15,17)/b16-9-

InChI Key

MBYSBXJUWJETPY-SXGWCWSVSA-N

Isomeric SMILES

CC1=NON=C1/C(=N\NC2=NC(=CS2)C3=CC=CC=C3)/C

Canonical SMILES

CC1=NON=C1C(=NNC2=NC(=CS2)C3=CC=CC=C3)C

Origin of Product

United States

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